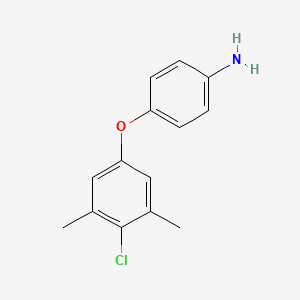

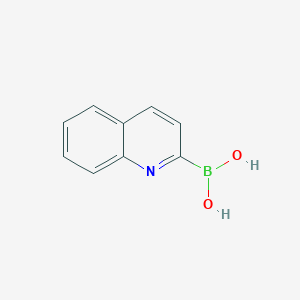

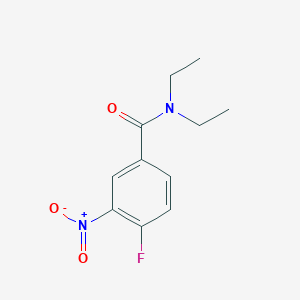

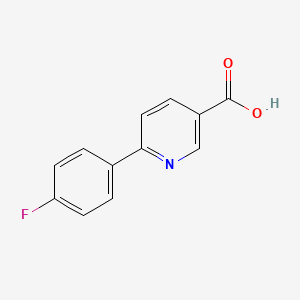

6-(4-Fluorophenyl)nicotinic acid

Übersicht

Beschreibung

6-(4-Fluorophenyl)nicotinic acid is a compound that is related to a class of nicotinic acid derivatives. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of related fluorinated pyridine compounds involves multi-step procedures that typically start with the construction of the pyridine nucleus. For instance, the synthesis of a high-affinity nicotinic acetylcholine receptor ligand involved a two-step procedure from a nitro precursor, which included a nucleophilic heteroaromatic substitution followed by acidic deprotection to yield the final product . Another example is the preparation of a nicotinic acid derivative that was initiated with the construction of the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate . These methods suggest that the synthesis of this compound would likely involve similar strategies, starting with the appropriate precursors and employing stepwise functional group transformations to introduce the fluorophenyl moiety.

Molecular Structure Analysis

The molecular structure of fluorinated pyridine derivatives is typically elucidated using comprehensive spectral data analyses, including NMR and IR spectroscopy . The presence of a fluorine atom in the phenyl ring can significantly influence the electronic properties of the molecule due to its high electronegativity. This can affect the binding affinity and reactivity of the compound. For example, the binding affinity of a radioligand to nicotinic acetylcholine receptors was characterized by a Kd value, indicating a high affinity that is likely influenced by the molecular structure of the fluorinated pyridine .

Chemical Reactions Analysis

The chemical reactivity of fluorinated pyridine compounds can be diverse, depending on the substituents and the position of the fluorine atom. For instance, the modification of agarose with nicotinic acid derivatives to produce fluorogenic pyridine carboxylic acid amides involved carbodiimide chemistry . This suggests that this compound could potentially participate in similar amide formation reactions, which could be useful in the development of sensors or other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine derivatives are influenced by the presence of fluorine atoms. These compounds often exhibit unique properties such as increased acidity, altered lipophilicity, and enhanced metabolic stability. The fluorescence emissions of fluorogenic pyridine carboxylic acid amides, for example, were significantly higher than those of the non-modified acids, indicating that the introduction of fluorine can enhance the optical properties of these compounds . These properties are important for the potential use of this compound in pharmaceutical and biomedical industries.

Wissenschaftliche Forschungsanwendungen

Receptor Interaction and Anti-lipolytic Effect

6-(4-Fluorophenyl)nicotinic acid, as a derivative of nicotinic acid, may interact with specific G-protein-coupled receptors such as PUMA-G and HM74 in adipose tissue. This interaction can lead to a decrease in lipolysis by inhibiting hormone-sensitive triglyceride lipase, thereby reducing cyclic adenosine monophosphate (cAMP) accumulation and affecting lipid metabolism (Tunaru et al., 2003).

Vasorelaxation and Antioxidant Properties

Derivatives of nicotinic acid, including this compound, have been studied for their potential in vasorelaxation and antioxidative activities. These compounds can induce vasorelaxation in a dose-dependent manner, possibly involving endothelium-induced nitric oxide and prostacyclin pathways. Additionally, they exhibit antioxidant properties, which may be beneficial in developing therapeutics for cardiovascular health (Prachayasittikul et al., 2010).

Tautomerism and Photophysical Properties

Studies on compounds like 2-hydroxy-5-(4-fluorophenyl)nicotinic acid have revealed interesting insights into lactim-lactam tautomerism and photophysical properties. These aspects are crucial for understanding the chemical behavior and potential applications of such compounds in photodynamic therapy and as pH sensors (Paul et al., 2010).

Enzymatic Hydroxylation in Microorganisms

The enzymatic hydroxylation of nicotinic acid in microorganisms has been a subject of study, with a focus on producing derivatives like 6-hydroxynicotinic acid. This process, involving specific enzymes in bacteria like Pseudomonas fluorescens, is significant in the microbial metabolism and biotransformation of nicotinic acid derivatives (Hunt, 1959).

Insecticidal Activity

Nicotinic acid derivatives, including those with a 6-substitution like this compound, have been investigated for their insecticidal properties. These compounds can be effective against various agricultural pests, indicating potential applications in pest management and agrochemical industries (Deshmukh et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

6-(4-Fluorophenyl)nicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are likely to be similar to those of niacin, which include various enzymes involved in redox reactions . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions .

Mode of Action

The compound’s interaction with its targets involves its conversion into coenzymes that participate in numerous biochemical reactions . As part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor in many vital redox reactions . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The affected pathways primarily involve redox reactions in metabolism . A high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Result of Action

The molecular and cellular effects of the compound’s action would be expected to mirror those of niacin, given their structural similarity. This includes effects on metabolism, cellular energy production, and potentially direct effects such as antilipolytic, vasodilatory, and neuroprotective functions .

Biochemische Analyse

Biochemical Properties

6-(4-Fluorophenyl)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, this compound can alter cellular metabolism by influencing the levels of NAD+, a crucial cofactor in redox reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain enzymes involved in the degradation of nicotinic acid . This inhibition can result in changes in gene expression, particularly those genes involved in metabolic pathways and cellular stress responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on lipid metabolism and inflammatory responses . At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase . These interactions can influence metabolic flux and the levels of various metabolites. For instance, the presence of this compound can lead to an increase in the levels of NAD+, thereby affecting redox reactions and energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with nicotinate transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Eigenschaften

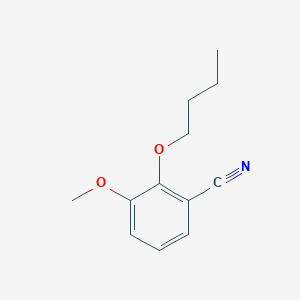

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIXMNTVEKBCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627879 | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223127-24-0 | |

| Record name | 6-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223127-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)